2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with an oxane (tetrahydropyran) ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the oxane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole with an oxane derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid.
Reduction: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde is unique due to its combination of a pyrazole ring with an oxane ring and an aldehyde functional group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-8,10H,2-4H2,1H3 |
InChI Key |
SIUGEFMXWWKZFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C=O |
Origin of Product |
United States |
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